![molecular formula C10H11N5O2 B2674139 ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate CAS No. 1087648-36-9](/img/structure/B2674139.png)
ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR and mass spectrometry are commonly used to confirm the structure of synthesized compounds .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. For instance, a Suzuki cross-coupling reaction has been used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational methods. For example, reactivity parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) can be calculated and discussed .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Hassan (2013) reports on the synthesis of various pyrazoline and pyrazole derivatives, including compounds similar to ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi. The findings indicated significant performance for certain compounds, suggesting potential applications in combating microbial infections (Hassan, 2013).
Chemical Synthesis and Characterization
Farghaly and Gomha (2011) described the synthesis of novel ethyl derivatives, including structures similar to the compound . These compounds were characterized using various analytical techniques, highlighting their potential in diverse chemical applications (Farghaly & Gomha, 2011).
Coordination Polymers and Frameworks
A 2016 study by Hu et al. involved synthesizing isomeric compounds related to this compound. These compounds were used as ligands to react with transition-metal ions, resulting in the formation of coordination polymers and frameworks. This research could have implications for the development of novel materials and molecular architectures (Hu et al., 2016).
Dye Synthesis and Properties
Bailey (1977) explored the condensation of ethyl derivatives with aldehydes and acid chlorides, leading to the formation of azamethine dyes. This study discussed the synthesis methods and absorption properties of these dyes, suggesting potential applications in the dye and pigments industry (Bailey, 1977).
Structural Studies and Biological Importance
Fettouhi et al. (1996) conducted a crystallographic study on a structurally related ester, which has relevance in heterocyclic chemistry and potential applications in designing antiviral agents. This work underscores the biological and environmental significance of such compounds (Fettouhi et al., 1996).
Marine Fungal Compounds
Wu et al. (2010) isolated new compounds from marine fungus, which included derivatives similar to this compound. This research highlights the diversity of chemical compounds that can be sourced from marine organisms (Wu et al., 2010).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the biological target it interacts with. Pyrazine derivatives have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-9(16)5-8-13-10(15-14-8)7-6-11-3-4-12-7/h3-4,6H,2,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVPPOYMAZYQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2674060.png)
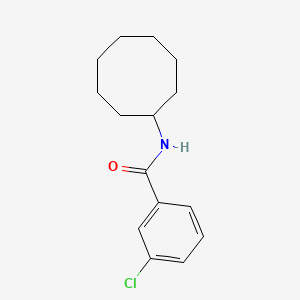
![N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674063.png)
![3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2674066.png)
![Ethyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674067.png)
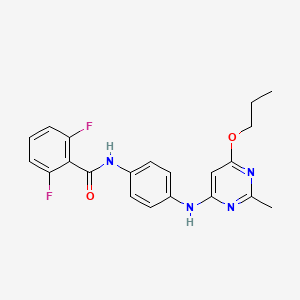
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674069.png)
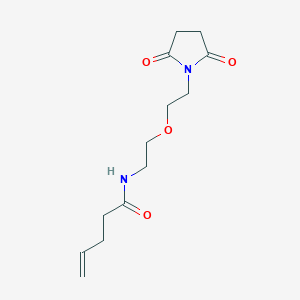

![6-Acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2674076.png)
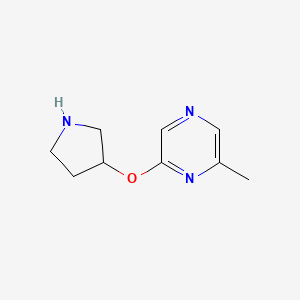
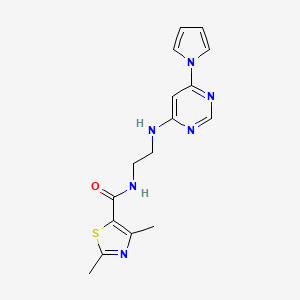
![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2674079.png)
